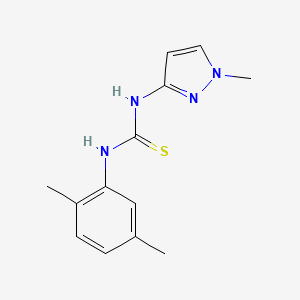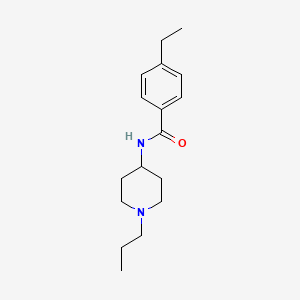![molecular formula C19H14Cl2N2O2 B4680103 3-[(3-chlorophenoxy)methyl]-N-(5-chloro-2-pyridinyl)benzamide](/img/structure/B4680103.png)
3-[(3-chlorophenoxy)methyl]-N-(5-chloro-2-pyridinyl)benzamide
Vue d'ensemble
Description
3-[(3-chlorophenoxy)methyl]-N-(5-chloro-2-pyridinyl)benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It is commonly known as ML167 and has been extensively studied for its potential therapeutic applications. ML167 has shown promising results in various scientific research studies and has been found to exhibit potent inhibitory activity against several enzymes and proteins.
Mécanisme D'action
The mechanism of action of ML167 involves the inhibition of several enzymes and proteins, including HMG-CoA reductase, fatty acid synthase, and acetyl-CoA carboxylase. These enzymes are involved in the biosynthesis of cholesterol and fatty acids, and their inhibition leads to a decrease in the levels of these molecules in the body. ML167 has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of ML167 are primarily related to its inhibitory activity against enzymes and proteins involved in the biosynthesis of cholesterol and fatty acids. ML167 has been found to decrease the levels of cholesterol and fatty acids in the body, which can have beneficial effects on cardiovascular health. ML167 has also been found to inhibit the growth of cancer cells, which can have potential therapeutic applications in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ML167 for lab experiments is its potent inhibitory activity against several enzymes and proteins. This makes it a valuable tool for studying the biochemical and physiological effects of these molecules in the body. However, one of the limitations of ML167 is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of ML167. One potential direction is the development of ML167-based therapies for the treatment of cancer. ML167 has shown promising results in the inhibition of cancer cell growth, and further research is needed to explore its potential therapeutic applications. Another potential direction is the study of the biochemical and physiological effects of ML167 on other enzymes and proteins in the body, which can lead to a better understanding of its mechanism of action and potential therapeutic applications. Additionally, the development of new synthetic methods for ML167 can lead to the production of more potent and selective inhibitors with improved therapeutic potential.
Applications De Recherche Scientifique
ML167 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against several enzymes and proteins, including the enzymes responsible for the biosynthesis of cholesterol and fatty acids. ML167 has also been found to inhibit the growth of cancer cells and has shown promising results in the treatment of various types of cancer.
Propriétés
IUPAC Name |
3-[(3-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-15-5-2-6-17(10-15)25-12-13-3-1-4-14(9-13)19(24)23-18-8-7-16(21)11-22-18/h1-11H,12H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQRQPMQBSRIME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl)COC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-{[(7-chloro-8-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B4680023.png)

![N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B4680042.png)
![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4680059.png)
![4-[(2-fluorobenzyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4680067.png)
![methyl 5-methyl-2-{[(2-{[(4-methylbenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4680077.png)
![4-bromo-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B4680080.png)
![2-chloro-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B4680091.png)
![1-(2,4-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4680109.png)
![N-1,3-benzodioxol-5-yl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B4680116.png)
![2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-3-(2-methyl-2-propen-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4680121.png)

